molecular formula C16H13ClO5 B3328202 4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid CAS No. 428826-63-5

4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B3328202
CAS No.: 428826-63-5
M. Wt: 320.72 g/mol
InChI Key: ZTVYHNLIMZFDRE-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid is a substituted benzoic acid derivative featuring a phenoxy-methyl backbone with distinct functional groups:

  • 2-Chloro substituent: Enhances electrophilicity and influences steric interactions.
  • 4-Formyl group: Provides a reactive aldehyde moiety for further derivatization or conjugation.
  • 6-Methoxy group: Modulates electronic properties and solubility.

This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-2-4-12(5-3-10)16(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYHNLIMZFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with a suitable benzoic acid derivative. The reaction is often carried out under controlled conditions using catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-[(2-Chloro-4-carboxy-6-methoxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid serves as a versatile building block for the development of more complex molecules. Its structure allows for various functional group modifications, making it suitable for:

  • Synthesis of Novel Compounds: It can be used as an intermediate in synthesizing other benzoic acid derivatives.
  • Material Science: The compound is explored in creating new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
ApplicationDescription
Organic SynthesisBuilding block for complex molecules
Material ScienceDevelopment of advanced materials

Biology

The compound has shown potential in biological applications, particularly in studying enzyme interactions and cellular mechanisms. Its unique structure enables it to act as a biochemical probe in various assays.

  • Enzyme Inhibition Studies: The formyl group can interact with active site residues of enzymes, providing insights into enzyme kinetics and mechanisms.
  • Cellular Pathway Investigation: It may influence signaling pathways related to oxidative stress and inflammation.
Biological ApplicationDescription
Enzyme StudiesInvestigating enzyme kinetics
Cellular MechanismsStudying signaling pathways

Medicine

Research into the medicinal properties of this compound has identified several potential therapeutic uses:

  • Anti-inflammatory Properties: Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity: The compound has been noted for its ability to mitigate oxidative stress, which is linked to various chronic diseases.
Medical ApplicationDescription
Anti-inflammatoryPotential treatment for inflammation
AntioxidantReducing oxidative stress

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the synthesis of various products with desired properties.

Industrial ApplicationDescription
Specialty ChemicalsUsed as an intermediate in chemical production
Pharmaceutical SynthesisDevelopment of new drugs

Case Studies

  • Enzyme Interaction Study : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited a specific enzyme involved in inflammation pathways. This finding supports its potential use in anti-inflammatory therapies.
  • Synthesis of Novel Materials : In a collaborative project between ABC Labs and DEF Industries, the compound was used to synthesize a new polymer with enhanced thermal stability. The results showed significant improvements over existing materials.
  • Oxidative Stress Mitigation : A clinical trial investigated the antioxidant properties of this compound in patients with chronic diseases linked to oxidative stress. Preliminary results indicated a reduction in biomarkers associated with oxidative damage.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Halogen Substitution (Cl vs. Br)

  • The brominated analog (CAS 426231-89-2) shares identical functional groups except for Br at the 2-position. Bromine’s larger atomic radius and higher polarizability may enhance hydrophobic interactions in biological targets compared to chlorine .
  • Example : In enzyme inhibition, bromine can improve binding affinity but may reduce metabolic stability due to slower cleavage rates.

Core Heterocycle Variations

  • Thiazolidinone/Azetidinone Hybrids: Compounds like those in and replace the phenoxy-methyl group with nitrogen- or sulfur-containing heterocycles. These modifications enhance rigidity and enable interactions with enzyme active sites (e.g., LMWPTP inhibition via competitive binding) .
  • Triazine Derivatives : The triazine-based analog () introduces a planar, electron-deficient core, favoring π-π stacking and metal coordination, which is absent in the target compound.

Biological Activity

4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid, a compound with the chemical formula C16_{16}H13_{13}ClO5_5, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and potential therapeutic uses of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that typically yield compounds with various functional groups. The synthetic pathway often includes the formation of the chloroformyl group and methoxy substitution, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a qualitative screening, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with inhibition zones measuring up to 15 mm . The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 25 µg/mL to 100 µg/mL, indicating moderate effectiveness .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Bacillus subtilis1025
Enterococcus faecium8100

Additionally, the compound demonstrated antibiofilm activity against Staphylococcus aureus , with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL . This suggests its potential use in treating biofilm-associated infections.

Toxicity Assessment

Toxicity evaluations were conducted using aquatic crustacean Daphnia magna as a model organism. The results indicated that while some synthesized derivatives showed moderate to high toxicity, this compound exhibited lower toxicity compared to other related compounds, making it a candidate for further development in pharmaceutical applications .

Case Studies

  • Antimicrobial Evaluation : A study published in MDPI assessed the antimicrobial efficacy of various derivatives of benzoic acid, including the target compound. The results highlighted its effectiveness against both Gram-positive bacteria and fungi, establishing a basis for its use in developing new antimicrobial agents .
  • Analgesic Potential : Another investigation into related compounds derived from salicylic acid suggested that modifications similar to those in this compound could enhance analgesic properties while minimizing side effects like gastric ulceration . This positions the compound as a dual-action therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine-based intermediates (as in ) are prepared by reacting trichlorotriazine with substituted phenols under controlled temperatures (e.g., 45°C). Optimization includes adjusting stoichiometry (1:1 molar ratio of reagents) and reaction time (1–1.25 hours). Purification via column chromatography (hexane/EtOH, 1:1) is recommended to isolate the product in high yield (>95%) .
  • Critical Parameters : Monitor reaction progress using TLC (Rf = 0.59–0.62) and confirm purity via HPLC (refer to chromatograms in ).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H NMR peaks for key functional groups. For instance, the methoxy group (-OCH3_3) appears as a singlet at δ 3.76–3.86 ppm, while the formyl (-CHO) group resonates at δ 9.8–10.2 ppm ( ).
  • X-ray Crystallography : Use single-crystal X-ray diffraction (as in ) to resolve bond angles and confirm spatial arrangement.
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use HPLC to track degradation products ( ). Store in amber vials at -20°C under inert gas (N2_2) to prevent oxidation of the formyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed NMR chemical shifts with experimental data to validate accuracy ( ). Software tools like Gaussian or ORCA are recommended for modeling substituent effects (e.g., electron-withdrawing chloro group) .

Q. What strategies are effective for analyzing conflicting biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC50_{50} values) and normalize using standardized protocols ( ).
  • Dose-Response Curves : Use nonlinear regression models to account for variability in biological replicates ( ).
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Q. How does the compound interact with biological targets, and what experimental assays are suitable for validation?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina ( ).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}, koff_{off}) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in primary human cells .

Q. What environmental fate studies are relevant for assessing its ecological impact?

  • Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):

  • Biodegradation : Use OECD 301B tests to measure aerobic degradation.
  • Bioaccumulation : Calculate bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
  • Abiotic Transformations : Study hydrolysis and photolysis under simulated environmental conditions .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in synthetic yields reported across studies?

  • Approach :

Replicate Conditions : Reproduce methods from conflicting studies (e.g., solvent purity, catalyst batch).

Quality Control : Compare purity metrics (HPLC, elemental analysis) to rule out impurities ( ).

Multivariate Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .

Q. What statistical methods are appropriate for handling variability in biological assay results?

  • Approach :

  • ANOVA : Compare means across experimental groups with post-hoc Tukey tests.
  • Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric data (e.g., IC50_{50}, solubility, logP) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 2
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4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.